molecular formula C22H25N3O2 B2628688 N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775357-93-1

N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2628688
CAS No.: 1775357-93-1
M. Wt: 363.461
InChI Key: GHYFHZKZWAHFTQ-UHFFFAOYSA-N
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Description

N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a potent and selective small molecule inhibitor identified in the research and development of novel therapeutics. Its primary research value lies in its high-affinity binding to the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a well-characterized oncogenic driver. This compound acts as a covalent inhibitor, forming a irreversible bond with a specific cysteine residue (Cys797) within the ATP-binding pocket of EGFR. This mechanism is of particular interest for investigating resistance mechanisms in non-small cell lung cancer (NSCLC), as it effectively targets the EGFR T790M mutation, a common cause of resistance to first-generation EGFR tyrosine kinase inhibitors like gefitinib and erlotinib. Research utilizing this compound is focused on elucidating signaling pathways in oncogenesis, studying acquired resistance in cell line and xenograft models, and exploring the biological consequences of sustained EGFR pathway inhibition. Its selectivity profile makes it a critical tool compound for dissecting the complex role of EGFR mutants in cancer biology and for the preclinical evaluation of next-generation targeted cancer therapies. Source: PubChem Source: ACS Publications

Properties

IUPAC Name

N-benzyl-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-24-19-14-17(21(26)23-15-16-8-4-2-5-9-16)11-12-18(19)22(27)25-13-7-3-6-10-20(24)25/h2,4-5,8-9,11-12,14,20H,3,6-7,10,13,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYFHZKZWAHFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzylamine derivative with a suitable quinazoline precursor can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for commercial production .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may lead to the formation of reduced quinazoline derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

  • Antibacterial Activity : The compound has shown promising results against various bacterial strains. In a study assessing its efficacy against Escherichia coli and Staphylococcus aureus, certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 11 to 46 µg/mL .
Compound CodeBacterial StrainMIC (µg/mL)
6bE. coli21.82
7kS. aureus11

The presence of specific substituents on the phenyl ring significantly influenced the antibacterial activity, with electron-withdrawing groups enhancing potency .

Antimycobacterial Activity

The compound also demonstrated activity against Mycobacterium tuberculosis (MTB). Compounds with dichloro substitutions showed MIC values as low as 11 µM against both sensitive and resistant strains of MTB . This highlights its potential as a lead compound in anti-tubercular drug development.

Therapeutic Implications

Given its antimicrobial properties, this compound could play a significant role in developing new antibiotics to combat drug-resistant bacterial infections. Its structural diversity allows for modifications that can enhance efficacy and reduce toxicity.

Case Studies and Research Findings

Several case studies have explored the synthesis and biological evaluation of this compound:

  • A study focused on synthesizing various derivatives and evaluating their antimicrobial activities found that modifications at the benzyl position could significantly alter potency .
  • Another research effort utilized high-throughput screening methods to assess the compound's activity against a panel of pathogens .

Mechanism of Action

The mechanism of action of N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Carboxamide Derivatives

The target compound shares a core azepinoquinazoline framework with analogs differing in the carboxamide substituent. Key examples include:

  • N-(3-chloro-4-methoxyphenyl)-5-methyl-12-oxo-...carboxamide : Combines a chloro group (electron-withdrawing) and methoxy group (electron-donating), balancing solubility and steric effects .

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
Target Compound (N-benzyl) Benzyl C23H25N3O3* ~403.47 Moderate lipophilicity
N-(3,4-dichlorophenyl) analog 3,4-dichlorophenyl C22H21Cl2N3O3 454.33 High Cl-induced lipophilicity
N-(3-chloro-4-methoxyphenyl) analog 3-chloro-4-methoxyphenyl C22H24ClN3O3 413.90 Balanced solubility/H-bonding

*Estimated based on structural similarity to .

Core Heterocyclic Comparisons

Azepinoquinazoline vs. Pyrazoloquinazoline

The target compound’s azepinoquinazoline core differs from pyrazoloquinazoline derivatives (e.g., 4,5-dihydro-5-oxopyrazolo[1,5-a]quinazoline-3-carboxylic acid).

Benzooxadiazole Derivatives

Compounds like benzo[c][1,2,5]oxadiazole-5-carboxamide () share a carboxamide group but lack the fused azepinoquinazoline system. Their smaller heterocyclic cores may reduce metabolic stability compared to the target compound .

Biological Activity

N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide (CAS Number: 1775357-93-1) is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties based on diverse research findings.

The compound's structure and molecular characteristics are crucial for understanding its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC22H25N3O2
Molecular Weight363.5 g/mol
CAS Number1775357-93-1

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to N-benzyl-5-methyl-12-oxo have significant antitumor activity. For instance, the evaluation of various synthesized compounds revealed that certain derivatives exhibited high potential to inhibit cell proliferation in human lung cancer cell lines.

Case Study: Antitumor Efficacy

A study published in Pharmaceuticals assessed the cytotoxic effects of several compounds against three human lung cancer cell lines: A549, HCC827, and NCI-H358. The findings indicated that compounds with structural similarities to N-benzyl derivatives showed promising results:

  • IC50 Values :
    • A549: 2.12 ± 0.21 μM
    • HCC827: 5.13 ± 0.97 μM
    • NCI-H358: 0.85 ± 0.05 μM

These values suggest that the compound could effectively inhibit tumor growth while maintaining lower toxicity levels towards normal cells .

Antimicrobial Activity

In addition to antitumor properties, N-benzyl-5-methyl-12-oxo has been investigated for its antimicrobial effects. Various studies have tested its efficacy against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results

The compound was subjected to Broth microdilution testing according to CLSI guidelines against pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated:

  • Significant antibacterial activity against both bacterial strains.
  • Efficacy against eukaryotic model organisms like Saccharomyces cerevisiae, indicating broader antimicrobial potential.

The mechanism by which N-benzyl-5-methyl-12-oxo exerts its biological effects appears to involve interaction with DNA. Compounds similar to it have shown a tendency to bind within the minor groove of AT-DNA, affecting gene expression and cell proliferation.

Q & A

Q. What are the key synthetic strategies for constructing the azepino[2,1-b]quinazoline core in this compound?

The azepinoquinazoline scaffold can be synthesized via cyclocondensation reactions using anthranilic acid derivatives and thiouracil intermediates under basic conditions. For example, refluxing thiouracil derivatives with anthranilic acid in sodium ethoxide/ethanol (12 h) followed by acidification yields fused quinazoline systems. This method ensures regioselectivity and avoids side reactions from competing nucleophilic sites . Characterization via 1H^1 \text{H}-NMR and IR confirms ring closure, with diagnostic peaks for NH (3,200–3,400 cm1^{-1}) and carbonyl groups (1,710–1,720 cm1^{-1}) .

Q. How can the stereochemistry of the octahydroazepine ring be confirmed experimentally?

X-ray crystallography is the gold standard for resolving stereochemical ambiguities in polycyclic systems. For preliminary analysis, 1H^1 \text{H}-NMR coupling constants (JJ-values) between protons on adjacent carbons (e.g., H-5a and H-6) provide insights into axial/equatorial configurations. NOESY experiments further clarify spatial proximity of substituents, such as the benzyl group at position 3 and the methyl group at position 5 .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively separates polar byproducts. For high-purity isolates (>95%), recrystallization from dimethylformamide (DMF)/water mixtures is recommended, as demonstrated for structurally similar quinazoline derivatives . Post-purification analysis via UPLC/MS ensures monodispersity and validates molecular weight .

Advanced Research Questions

Q. How can conflicting NMR data for the 5-methyl and 12-oxo groups be resolved?

Contradictory 1H^1 \text{H}-NMR signals (e.g., unexpected splitting or integration ratios) may arise from dynamic rotational isomerism in the octahydroazepine ring. Variable-temperature NMR (VT-NMR) experiments (25–80°C) can identify coalescence temperatures, confirming conformational exchange. Additionally, 13C^{13} \text{C}-NMR DEPT-135 distinguishes quaternary carbons (e.g., C-12 oxo group at δ 165–175 ppm) from methylenes .

Q. What catalytic systems improve yields in the benzylation step at position 3?

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution efficiency between the quinazoline precursor and benzyl halides. Optimization in dichloromethane/water biphasic systems at 40°C achieves >80% yield by minimizing hydrolysis of reactive intermediates. Kinetic studies via in situ IR monitoring can identify rate-limiting steps .

Q. How do electronic effects of the benzyl substituent influence the compound’s reactivity in further functionalization?

Electron-donating groups (e.g., para-methoxybenzyl) increase nucleophilicity at the carboxamide nitrogen, facilitating alkylation or acylation. Conversely, electron-withdrawing groups (e.g., nitrobenzyl) stabilize the amide resonance, reducing reactivity. Hammett linear free-energy relationships (LFERs) using substituted benzyl analogs quantify these effects .

Q. What computational methods validate the proposed reaction mechanism for ring expansion?

Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model transition states during azepine ring formation. Key parameters include bond dissociation energies (BDEs) for C–N cleavage and activation barriers for cyclization. Comparative analysis of Gibbs free energy profiles identifies thermodynamically favored pathways .

Methodological Notes

  • Contradiction Management : Cross-validate spectral data with high-resolution mass spectrometry (HRMS) to rule out isobaric impurities .
  • Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) can enforce enantioselectivity during azepine ring formation .
  • Scale-Up Considerations : Replace reflux with microwave-assisted synthesis (100–150°C, 30 min) to reduce reaction times and improve reproducibility .

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